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molecular formula C4H4N2O4S2 B8449746 3-Nitro-thiophene-2-sulfonamide

3-Nitro-thiophene-2-sulfonamide

Cat. No. B8449746
M. Wt: 208.2 g/mol
InChI Key: QYVPJSVSONXMFU-UHFFFAOYSA-N
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Patent
US09145380B2

Procedure details

Ammonium hydroxide (28% aqueous, 2.4 mL, 17.57 mmol) was added to a stirred solution of 3-nitro-thiophene-2-sulfonyl chloride (1.00 g, 4.39 mmol) in tetrahydrofuran (50 mL) at room temperature. After 15 min the reaction mixture was concentrated under reduced pressure. The residue was triturated in methanol and dichloromethane. The solid was collected by filtration and dried to give 1.02 g (quantitative yield) of the title compound.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[N+:3]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[S:11](Cl)(=[O:13])=[O:12])([O-:5])=[O:4]>O1CCCC1>[N+:3]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[S:11]([NH2:2])(=[O:13])=[O:12])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 15 min the reaction mixture was concentrated under reduced pressure
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The residue was triturated in methanol
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(SC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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